Regiochemical Differentiation: C⁴-Acetonitrile vs. C⁵-Acetonitrile Pyrazole Congeners
The target compound (CAS 2098079-03-7) bears the acetonitrile moiety at the pyrazole C⁴ position, whereas its closest regioisomer, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098103-53-6), places the acetonitrile at C⁵. This positional difference alters the relative spatial arrangement of the nitrile dipole and the pyridine ring . According to vendor-reported research summaries, the C⁵-acetonitrile regioisomer has been reported in J. Med. Chem. (2023) to inhibit ABL1 kinase with an IC₅₀ in the nanomolar range . No comparable ABL1 activity data have been publicly disclosed for the C⁴-acetonitrile regioisomer, establishing a clear functional divergence between the two regioisomers that precludes their interchangeable use in kinase-targeted SAR programs.
| Evidence Dimension | Kinase inhibition (ABL1) – reported biological activity |
|---|---|
| Target Compound Data | No publicly disclosed ABL1 IC₅₀ data identified as of 2026-04-28 |
| Comparator Or Baseline | 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098103-53-6): ABL1 IC₅₀ reported in nanomolar range (J. Med. Chem. 2023, per vendor summary) |
| Quantified Difference | Qualitative functional divergence; C⁵ congener active against ABL1 kinase; C⁴ congener activity profile unreported |
| Conditions | ABL1 kinase inhibition assay (details not publicly accessible via vendor summary; full conditions in J. Med. Chem. 2023 primary publication) |
Why This Matters
Procurement of the incorrect regioisomer in a kinase inhibitor program would invalidate SAR hypotheses and waste screening resources, as the C⁴ and C⁵ acetonitrile regioisomers exhibit fundamentally different biological activity profiles.
